molecular formula C6H5N5O6 B3050523 Diaminotrinitrobenzene CAS No. 26616-30-8

Diaminotrinitrobenzene

Cat. No.: B3050523
CAS No.: 26616-30-8
M. Wt: 243.13 g/mol
InChI Key: DWSHPNQTKZNJFW-UHFFFAOYSA-N
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Description

Diaminotrinitrobenzene is a chemical compound with the molecular formula C₆H₅N₅O₆. It is known for its high reactivity and is classified as an energetic material due to its potential use in explosives. The compound is characterized by the presence of two amino groups and three nitro groups attached to a benzene ring, which contribute to its unique chemical properties .

Preparation Methods

Diaminotrinitrobenzene can be synthesized through various methods. One common synthetic route involves the nitration of 1,2-diaminobenzene under high dilution conditions. This process increases the thermal stability of the 1,2,3-trinitrobenzene backbone due to the electron-donating effects of the amino groups . The reaction typically requires careful control of temperature and concentration to achieve the desired product. Industrial production methods may involve the use of dimethyl sulfoxide as a solvent for recrystallization .

Chemical Reactions Analysis

Diaminotrinitrobenzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of diaminotrinitrobenzene involves its ability to undergo explosive decomposition under specific conditions. The presence of nitro groups in the compound contributes to its high reactivity and potential for explosive energy release. The electron-donating effects of the amino groups enhance the stability of the compound, allowing it to withstand higher temperatures before decomposition . The molecular targets and pathways involved in its action are primarily related to its energetic properties and reactivity under thermal or mechanical stimuli.

Comparison with Similar Compounds

Diaminotrinitrobenzene can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of amino and nitro groups, which provide a balance of reactivity and stability, making it suitable for various high-energy applications.

Properties

IUPAC Name

3,4,5-trinitrobenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O6/c7-2-1-3(9(12)13)5(10(14)15)6(4(2)8)11(16)17/h1H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSHPNQTKZNJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949450
Record name 3,4,5-Trinitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26616-30-8
Record name 3,4,5-Trinitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diaminotrinitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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